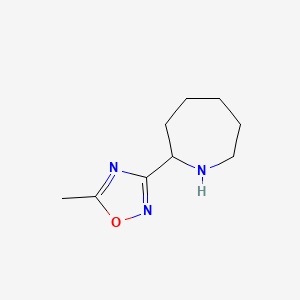

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)8-5-3-2-4-6-10-8/h8,10H,2-6H2,1H3 |

InChI Key |

YONREVWIEOKSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole

Historical and Classical Approaches for 1,2,4-Oxadiazole (B8745197) Synthesis Relevant to Analogues of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

The foundational methods for constructing the 1,2,4-oxadiazole core have traditionally relied on two primary strategies: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides. researchgate.netnih.govpsu.edu These classical routes have been instrumental in the synthesis of a wide array of 1,2,4-oxadiazole analogs.

Amidoxime-Based Cyclization Strategies

The most conventional approach to 1,2,4-oxadiazole synthesis involves the acylation of an amidoxime followed by a cyclodehydration reaction. mdpi.comnih.govnih.gov This two-stage process begins with the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. mdpi.comresearchgate.net This intermediate is then subjected to cyclization, which traditionally required high temperatures and prolonged reaction times. mdpi.com

The general scheme for this process can be represented as follows:

Step 1: O-Acylation: An amidoxime reacts with an acylating agent to form an O-acylamidoxime.

Step 2: Cyclodehydration: The O-acylamidoxime undergoes intramolecular cyclization, typically with heating, to yield the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net

While effective, this method often necessitates the isolation of the O-acylamidoxime intermediate, which can be a time-consuming step. mdpi.comnih.gov

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

Another classical and widely utilized method for synthesizing 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netnih.govchem-station.com This [3+2] cycloaddition reaction is a powerful tool for forming the five-membered heterocyclic ring. chim.it Nitrile oxides are typically generated in situ from the corresponding hydroximoyl halides or by the dehydration of nitroalkanes. chem-station.comorganic-chemistry.org

The reaction is highly valuable in organic synthesis as it leads to the formation of isoxazoles and their derivatives, which are important heterocyclic compounds. nih.govmdpi.com However, a significant challenge with nitrile oxides is their high reactivity, which can lead to rapid dimerization to form furoxans if not trapped by a suitable dipolarophile. chem-station.com

Modern Synthetic Protocols for 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole and its Analogues

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-oxadiazoles. nih.gov These modern protocols aim to overcome the limitations of classical methods, such as harsh reaction conditions and the need for intermediate isolation.

One-Pot Synthetic Procedures and Efficiency Enhancements

One-pot syntheses of 1,2,4-oxadiazoles have gained considerable attention as they offer a more streamlined and efficient alternative to traditional multi-step procedures. mdpi.comnih.gov These methods often involve the in-situ generation of the O-acylamidoxime intermediate, which then cyclizes to the desired 1,2,4-oxadiazole without the need for isolation. researchgate.netias.ac.in

A notable one-pot procedure involves the reaction of nitriles, hydroxylamine, and a carboxylic acid derivative in a single reaction vessel. ias.ac.in Various reagents and conditions have been developed to facilitate this transformation, including the use of the Vilsmeier reagent to activate both the carboxylic acid and the O-acylamidoxime intermediate. mdpi.com Other one-pot methods utilize base-mediated conditions, often in aprotic polar solvents like DMSO, to directly synthesize 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives or aldehydes. mdpi.comnih.govnih.gov These room-temperature procedures have proven to be highly effective in medicinal chemistry. mdpi.comnih.gov

The table below summarizes some of the key one-pot synthetic strategies.

| Reactants | Reagents/Conditions | Advantages |

| Amidoximes and Carboxylic Acid Derivatives | NaOH/DMSO | Room temperature, high efficiency mdpi.comnih.gov |

| Nitriles, Hydroxylamine, and Carboxylic Acids | Vilsmeier Reagent | One-pot, room temperature mdpi.com |

| Nitriles, Aldehydes, and Hydroxylamine Hydrochloride | Base-mediated | No additional oxidant needed rsc.org |

| Amidoximes and Acyl Chlorides/Anhydrides | NaOH/DMSO | High yields, room temperature researchgate.net |

Microwave-Assisted Synthesis in Oxadiazole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.govwjarr.com The application of microwave irradiation has been particularly beneficial in the synthesis of 1,2,4-oxadiazoles. acs.orgnih.govnih.gov

Microwave heating can be effectively used to facilitate the cyclocondensation of amidoximes with esters or carboxylic acids, often under solvent-free conditions. nih.govacs.org This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by reducing solvent usage. rasayanjournal.co.in Polymer-supported reagents have also been used in conjunction with microwave heating to synthesize 1,2,4-oxadiazoles rapidly and efficiently, with the added benefit of simplified product purification. acs.orgnih.govsigmaaldrich.com

The use of microwave irradiation has been shown to be particularly advantageous in cases where conventional heating fails to produce the desired product or results in low conversions. acs.org The combination of microwave heating with one-pot procedures further enhances the efficiency of 1,2,4-oxadiazole synthesis. rsc.org

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. nih.govrasayanjournal.co.inijpsjournal.com These approaches focus on using safer solvents, renewable starting materials, and more energy-efficient reaction conditions. ijpsjournal.commonash.edu

Solvent-free reactions and the use of environmentally benign solvents are key aspects of green synthetic strategies. rasayanjournal.co.inijpsjournal.com For instance, the use of solid supports like silica (B1680970) gel in combination with microwave irradiation provides a fast and efficient method for constructing the 1,2,4-oxadiazole ring. nih.gov Furthermore, the development of catalytic methods, including the use of heterogeneous catalysts that can be easily recovered and reused, contributes to the sustainability of these synthetic processes. rsc.org Electrochemical methods are also being explored as a green and efficient way to synthesize 1,2,4-oxadiazoles through dehydrogenative cyclization of amidoximes. rsc.orgbohrium.com

The following table highlights some green chemistry approaches in 1,2,4-oxadiazole synthesis.

| Green Approach | Methodology | Benefits |

| Microwave-Assisted Synthesis | Rapid heating of reactants. nih.govwjarr.com | Reduced reaction times, higher yields, energy efficiency. nih.govwjarr.com |

| Solvent-Free Reactions | Reactions conducted without a solvent, often on a solid support. rasayanjournal.co.innih.gov | Reduced waste, lower costs, elimination of hazardous solvents. ijpsjournal.com |

| Use of Greener Solvents | Employing solvents like water, ionic liquids, or bio-derived solvents. monash.edu | Reduced environmental impact, improved safety. monash.edu |

| Catalysis | Utilizing heterogeneous or biocatalysts. ijpsjournal.comrsc.org | Catalyst recyclability, milder reaction conditions. rsc.org |

| Electrochemical Synthesis | Anodic oxidation for cyclization. rsc.orgbohrium.com | Mild conditions, high functional group compatibility. rsc.org |

Regioselectivity and Stereoselectivity Considerations in the Synthesis of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole Scaffolds

The assembly of the 3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole scaffold necessitates careful control over two key aspects: the regiochemistry of the 1,2,4-oxadiazole ring formation and the stereochemistry of the chiral center at the 2-position of the azepane ring.

Regioselectivity in 1,2,4-Oxadiazole Ring Formation:

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. researchgate.netmdpi.com The regioselectivity of the final 1,2,4-oxadiazole is dictated by the starting materials. There are two primary synthetic routes that yield specific regioisomers. chim.it

Amidoxime and Acylating Agent Route ([4+1] Cycloaddition): This is the most prevalent method for synthesizing 1,2,4-oxadiazoles. chim.it In this approach, an amidoxime provides a four-atom fragment (C-N-O-H), and an activated carboxylic acid derivative (like an acyl chloride) provides the final carbon atom. To obtain the desired 3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole, the synthesis would involve the reaction of azepane-2-carboxamidoxime with an acetylating agent (e.g., acetic anhydride or acetyl chloride). The azepane-containing amidoxime dictates the substituent at the C3 position, while the acetyl group determines the methyl substituent at the C5 position.

1,3-Dipolar Cycloaddition Route ([3+2] Cycloaddition): An alternative strategy involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov For the target compound, this would require the reaction between azepane-2-carbonitrile oxide and acetonitrile. In this case, the substituent from the nitrile oxide (azepanyl group) ends up at the C3 position, and the substituent from the nitrile (methyl group) is incorporated at the C5 position.

The choice between these routes can be influenced by the availability of starting materials and reaction conditions. The amidoxime route is often preferred due to the relative ease of preparation and handling of amidoximes compared to nitrile oxides.

Table 1: Regioselective Synthesis of the 1,2,4-Oxadiazole Ring

| Synthetic Route | Reactant 1 | Reactant 2 | Resulting Substituent Position | Reference |

|---|---|---|---|---|

| Amidoxime Route | Azepane-2-carboxamidoxime | Acetylating Agent | Azepane at C3, Methyl at C5 | chim.it, researchgate.net |

Stereoselectivity in Azepane Ring Synthesis:

The azepane moiety contains a stereocenter at the C2 position, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the final compound. Several strategies have been developed for the asymmetric synthesis of 2-substituted azepanes.

Chemoenzymatic Synthesis: Biocatalytic methods, such as asymmetric reductive amination using imine reductases (IREDs), offer a powerful approach to generate enantioenriched 2-substituted azepanes. acs.org This method can convert a prochiral precursor, a 7-membered imine, into a chiral amine with high enantioselectivity. acs.org

Ring Expansion Strategies: Stereoselective ring expansion of smaller, more readily available chiral piperidine (B6355638) derivatives can produce chiral azepanes. rsc.org For example, diastereomerically pure azepane derivatives can be prepared from piperidine precursors with excellent yield and control over both regioselectivity and stereoselectivity. rsc.orgresearchgate.net This often proceeds through the formation of an aziridinium (B1262131) intermediate, which is then opened by a nucleophile. researchgate.net

The specific stereochemistry (R or S) of the azepan-2-yl group would be determined by the choice of chiral catalyst, substrate, or starting material in these synthetic routes.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification of the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole Framework

The 3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole scaffold offers multiple points for chemical modification, allowing for the creation of a diverse library of analogues with potentially enhanced properties. researchgate.netmdpi.com Derivatization can be targeted at the azepane ring or the oxadiazole core.

Derivatization of the Azepane Moiety:

The azepane ring presents two primary sites for modification: the secondary amine and the carbon framework.

N-Functionalization: The secondary amine of the azepane ring is a versatile handle for introducing a wide range of substituents. Common derivatization strategies include:

N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups can modulate lipophilicity and steric bulk.

N-Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids can introduce various functional groups and potential hydrogen bonding interactions.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can append complex side chains.

C-H Functionalization: While more challenging, direct functionalization of the azepane ring's carbon atoms is an emerging area for creating novel analogues.

Table 2: Derivatization Strategies for the Azepane Nitrogen

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide | Alkyl Group |

| N-Acylation | Acyl Chloride / Anhydride | Acyl Group (Amide) |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonyl Group (Sulfonamide) |

Derivatization Involving the 1,2,4-Oxadiazole Core:

The 1,2,4-oxadiazole ring is a stable aromatic system, but the substituents attached to it can be modified to diversify the molecular framework.

Modification of the C5-Methyl Group: The methyl group at the C5 position could potentially be functionalized. For instance, radical halogenation could introduce a handle for subsequent nucleophilic substitution, allowing the attachment of various groups via a methylene (B1212753) linker (e.g., -CH₂-Nu). This approach is analogous to the use of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (B1275686) in the synthesis of related compounds. google.com

Replacement of the Methyl Group: During the primary synthesis, replacing the acetylating agent with other acylating agents (e.g., benzoyl chloride, cyclopropanecarbonyl chloride) would lead to different substituents at the C5 position, providing a straightforward method for diversification. nih.gov

Linking to other Scaffolds: The entire 3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole unit can be used as a building block and linked to other molecular scaffolds to create hybrid molecules with combined functionalities.

These derivatization strategies enable the systematic exploration of the chemical space around the core scaffold, facilitating the development of compounds with tailored physicochemical and biological profiles.

Chemical Reactivity and Transformation Studies of 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Character of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring possesses a dual chemical nature, with both electrophilic and nucleophilic centers that govern its reactivity. chim.itresearchgate.net The carbon atoms at the C3 and C5 positions of the ring are electrophilic, making them susceptible to nucleophilic attack. chim.it This electrophilicity is a consequence of the electron-withdrawing nature of the heteroatoms within the ring. researchgate.net Conversely, the nitrogen atom at the N4 position exhibits nucleophilic or weakly basic characteristics. nih.gov The N2 nitrogen can also act as a nucleophile under certain conditions, although this is less common due to the inductive effect of the adjacent oxygen atom. nih.gov

Due to the arrangement of heteroatoms, the C3 and C5 positions are generally inert to electrophilic substitution reactions such as halogenation, nitration, and acylation. acs.org However, the ring as a whole is considered an electron-withdrawing group. researchgate.net The inherent low aromaticity and the weak, easily cleavable O-N bond contribute significantly to the ring's reactivity, particularly its tendency to undergo rearrangements into more stable heterocyclic systems. chim.itresearchgate.netmdpi.com

| Position | Character | Reactivity |

|---|---|---|

| C3 | Electrophilic | Susceptible to nucleophilic attack. chim.it |

| C5 | Electrophilic | Generally more susceptible to nucleophilic attack than C3, especially with electron-withdrawing substituents. chim.itnih.gov |

| N2 | Ambiphilic/Electrophilic | Can be attacked by internal nucleophiles in rearrangements; generally not attacked by external nucleophiles. nih.gov |

| N4 | Nucleophilic/Weakly Basic | Can participate in reactions as a nucleophile or base. nih.gov |

Thermal and Photochemical Rearrangements of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole and Related Structures

The 1,2,4-oxadiazole ring is known to undergo a variety of thermal and photochemical rearrangements, a consequence of its low aromaticity and the weak O-N bond. chim.itresearchgate.net These reactions often lead to the formation of other, more stable heterocyclic systems.

One of the most significant thermal rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement (BKR). chim.itnih.govidexlab.com This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen acting as a leaving group, and the subsequent formation of a new, more stable heterocyclic ring. chim.it

For a compound like 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, the nitrogen atom of the azepane ring could potentially act as the internal nucleophile. However, the typical BKR involves a three-atom side chain with a terminal nucleophile. In the case of 3-(2-aminoethyl)-1,2,4-oxadiazoles, which are structurally related, they have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. nih.gov This suggests that under certain conditions, the azepane nitrogen in 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole could initiate a similar rearrangement.

The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain at the C3 position. For instance, 3-acyl-1,2,4-oxadiazoles with a hydrazone side chain can rearrange to form 1,2,3-triazoles. chim.it

The 1,2,4-oxadiazole ring can undergo ring-opening reactions when treated with nucleophiles, a process often followed by a ring-closure to form a new heterocyclic system. This sequence is known as the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. chim.it For example, 3-chloro-1,2,4-oxadiazoles can react with allylamine (B125299) at the C5 position, leading to ring opening and subsequent cycloaddition to form a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Photochemical reactions also provide a route for ring-opening and rearrangement. chim.it Irradiation of 1,2,4-oxadiazoles can lead to the cleavage of the O-N bond, forming a reactive intermediate that can then rearrange. chim.it For example, 3-amino-1,2,4-oxadiazoles can undergo photoisomerization to 1,3,4-oxadiazoles through a "ring contraction-ring expansion" pathway. chim.it Other photochemical rearrangements can lead to the formation of regioisomeric 1,2,4-oxadiazoles or open-chain products, depending on the substituents and reaction conditions. chim.it

| Starting Material Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 3-Acyl-1,2,4-oxadiazole hydrazone | Boulton-Katritzky Rearrangement | 1,2,3-Triazole | chim.it |

| 3-(2-Aminoethyl)-1,2,4-oxadiazole | Boulton-Katritzky-type Rearrangement | Spiropyrazolinium salt | nih.gov |

| 3-Chloro-1,2,4-oxadiazole | ANRORC with allylamine | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine | chim.it |

| 3-Amino-1,2,4-oxadiazole | Photochemical Rearrangement | 1,3,4-Oxadiazole (B1194373) | chim.it |

Functional Group Interconversions on the Azepane Moiety

The azepane ring in 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole is a saturated, seven-membered heterocycle containing a secondary amine. This secondary amine is the primary site for functional group interconversions. Common reactions include N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the azepane with alkyl halides. acs.org N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom. acs.org These reactions would modify the properties of the parent molecule.

Other potential transformations of the azepane ring include oxidation and ring-opening reactions. Oxidation of the azepane could lead to the formation of various oxidized products, depending on the reagents and reaction conditions. nih.gov Ring-opening of the azepane ring is also a possibility, for instance, through reactions that cleave the C-N bonds. acs.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides | N-Alkyl azepane derivative |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azepane derivative |

| Oxidation | Oxidizing agents | Oxidized azepane derivatives (e.g., lactams) |

| Ring-Opening | Specific ring-opening reagents | Acyclic amino compounds |

Specific Reactions with Reagents and Investigation of Reaction Mechanisms

The reactivity of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole is a composite of the reactivities of its constituent rings. The 1,2,4-oxadiazole ring is generally stable to many conditions but can be induced to react, particularly through rearrangements. nih.gov

Nucleophilic attack on the 1,2,4-oxadiazole ring is a common reaction pathway. chim.it Due to the electrophilic nature of the C5 carbon, it is a primary site for attack by nucleophiles. chim.it For instance, in related systems, bidentate nucleophiles like hydrazine (B178648) can attack the C5 position, leading to a ring-opening intermediate which then cyclizes to form a new heterocyclic system. chim.it

The mechanism of these reactions often involves the initial addition of the nucleophile to the C5 position, followed by cleavage of the N-O bond to open the ring. The resulting intermediate then undergoes an intramolecular cyclization to yield the final product. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the substituents on the oxadiazole ring. chim.it

Investigations into the Boulton-Katritzky rearrangement have shown that it proceeds through a sequence of protonation, proton transfer, and nucleophilic attack steps, especially in the presence of acids or bases. nih.gov For 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain, this rearrangement can even be induced thermally. nih.gov

Structural Elucidation and Conformational Analysis of 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole

Spectroscopic Characterization Techniques for Novel Oxadiazole Derivatives

The characterization of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole relies on a suite of spectroscopic methods to confirm its molecular structure and explore its electronic and vibrational states. rsc.orgnih.gov These techniques provide a comprehensive understanding of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds. For 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, both ¹H and ¹³C NMR are instrumental.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the azepane ring and the methyl group attached to the oxadiazole ring. The protons on the azepane ring would likely appear as a complex series of multiplets due to spin-spin coupling and the ring's conformational flexibility. The methyl protons would present as a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane-CH | Multiplets | ~50-60 |

| Azepane-CH₂ | Multiplets | ~25-40 |

| Oxadiazole-C3 | - | ~165-175 |

| Oxadiazole-C5 | - | ~170-180 |

| Methyl-CH₃ | Singlet | ~10-15 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and analyzing the fragmentation patterns of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 1,2,4-oxadiazoles, cleavage of the heterocyclic ring is a common fragmentation pathway. researchgate.netresearchgate.net The azepane ring can also undergo characteristic fragmentation, such as the loss of small neutral molecules. The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. rsc.org The IR spectrum of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole would be expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring. nih.govmdpi.com The N-H stretching vibration of the azepane ring would also be a prominent feature. nih.gov

Table 2: Expected IR Absorption Bands for 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Azepane) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Oxadiazole) | 1600-1650 |

| C-O-C Stretch (Oxadiazole) | 1200-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. rsc.org 1,3,4-Oxadiazole (B1194373) derivatives are known to exhibit absorption maxima in the UV region, often between 200 and 300 nm, corresponding to π→π* transitions within the conjugated system. nih.gov

Conformational Preferences of the Azepane Ring in 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

The seven-membered azepane ring is known to exist in several conformations, with the chair and twist-chair forms being the most common. nih.govnih.gov The specific conformation adopted by the azepane ring in 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole will be influenced by the steric and electronic effects of the substituent at the 2-position. dntb.gov.uacymitquimica.com Computational modeling and variable-temperature NMR studies can provide insights into the conformational dynamics and the relative energies of the different conformers in solution. nih.gov

Analysis of Tautomeric Forms and Isomeric Considerations

Tautomerism is a potential consideration for molecules containing heterocyclic rings with labile protons. researchgate.net For 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, the possibility of proton tautomerism involving the azepane nitrogen and the oxadiazole ring should be considered, although it is generally less common for 1,2,4-oxadiazoles compared to other heterocyclic systems. nih.gov Isomeric purity is also a critical aspect, ensuring that the characterized compound is indeed the 1,2,4-oxadiazole (B8745197) isomer and not the 1,3,4- or 1,2,5-isomer. researchgate.netmdpi.com Careful analysis of spectroscopic data, particularly NMR and mass spectrometry, is essential to confirm the specific isomeric form. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Investigations of 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Density Functional Theory (DFT) is a widely employed method for such investigations. For 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Quantum Chemical Properties of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the binding mode and affinity of a drug candidate.

Based on the known biological activities of other 1,2,4-oxadiazole (B8745197) derivatives, potential biological targets for 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole could include enzymes such as cyclooxygenase (COX) or various kinases. researchgate.net Molecular docking simulations would be performed to predict the binding pose of the compound within the active site of these receptors. The analysis of the docked conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex.

The docking score, a numerical value representing the predicted binding affinity, is a key output of molecular docking simulations. A lower docking score generally indicates a more favorable binding interaction. These scores are used to rank and prioritize compounds for further experimental testing.

Table 2: Predicted Binding Affinities of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole with Hypothetical Receptors

| Receptor | Docking Score (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.5 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 |

| Mitogen-activated protein kinase (MEK1) | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its complex with a receptor over time. researchgate.net An MD simulation of the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole-receptor complex, obtained from molecular docking, would be conducted to assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net A 3D-QSAR study could be performed on a series of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole analogs with varying substituents. iaea.org The resulting model can be used to predict the biological activity of newly designed compounds and to identify the key structural features that are important for activity.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. researchgate.net A pharmacophore model can be generated based on the structure of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole and its predicted binding mode. This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity.

Medicinal Chemistry and Pharmacological Research of 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole Derivatives

Structure-Activity Relationship (SAR) Studies of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, SAR exploration focuses on modifications of the azepane ring, the oxadiazole core, and the application of bioisosteric replacements to optimize pharmacological properties.

Influence of Substituents on the Azepane Ring

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key component that can be modified to modulate a compound's physicochemical properties and biological activity. researchgate.net The nature, size, and position of substituents on the azepane ring can significantly impact a molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Research on analogous heterocyclic structures suggests that introducing substituents on the azepane ring can have a pronounced effect on activity. nih.gov For instance, the introduction of lipophilic groups could enhance membrane permeability, while polar groups might improve solubility or introduce new interactions with a target protein. The position of substitution is also critical; modifications at different carbons of the azepane ring can alter the conformation of the molecule and its presentation to a binding site.

| Substituent (R) on Azepane | Potential Effect on Physicochemical Properties | Anticipated Impact on Biological Activity |

|---|---|---|

| -H (unsubstituted) | Baseline polarity and size | Reference activity level |

| -CH3 (Methyl) | Increased lipophilicity, minor steric bulk | May improve affinity through hydrophobic interactions |

| -OH (Hydroxyl) | Increased polarity, H-bond donor/acceptor | Could enhance solubility and/or form key H-bonds with target |

| -F (Fluoro) | Increased lipophilicity, polar C-F bond | May alter metabolic stability and binding interactions |

| -C(=O)CH3 (Acetyl) | Increased polarity, H-bond acceptor | May introduce new binding interactions, potential for hydrolysis |

Impact of Modifications on the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring serves as a stable aromatic linker that positions the azepane ring (at C3) and a methyl group (at C5). researchgate.net Modifications to the substituents at these positions are a primary strategy for optimizing potency and selectivity.

Substitution at C5: Replacing the 5-methyl group with other moieties can drastically alter the pharmacological profile. SAR studies on other 3,5-disubstituted-1,2,4-oxadiazoles have shown that both the size and electronic nature of the C5 substituent are critical. For example, in some series, replacing a small alkyl group with a substituted aryl or heteroaryl ring has led to significant increases in activity. nih.govresearchgate.net

Substitution at C3: While the parent compound has an azepan-2-yl group at this position, studies on analogous series demonstrate the importance of the C3 substituent. Replacing the azepane with other cyclic or acyclic amines, or even aryl groups, would fundamentally change the compound series and its biological targets.

The electronic properties of substituents on the 1,2,4-oxadiazole core are also a key factor. The introduction of electron-withdrawing groups (EWGs) on aryl substituents has been shown to increase the antitumor activity of some 1,2,4-oxadiazole derivatives. nih.gov

| General Structure | C5-Substituent (R) | Observed Activity Trend | Reference |

|---|---|---|---|

| Aryl-C3-(1,2,4-oxadiazole)-C5-R | Substituted Thiophenyl | Identified as a potent apoptosis inducer in cancer cell lines. | nih.gov |

| Phenyl | Generally active, but potency is highly dependent on substitution on the phenyl ring. | nih.gov | |

| Pyridyl | Can serve as an effective replacement for a phenyl group, sometimes improving activity. | nih.gov |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

Oxadiazole Ring Bioisosteres: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide and ester functionalities, offering improved metabolic stability. nih.govresearchgate.net Furthermore, the oxadiazole core can be replaced by other five-membered heterocycles. For example, replacing the 1,2,4-oxadiazole with a 1,3,4-thiadiazole (B1197879) has been explored, in some cases leading to potent inhibitors of enzymes like acetylcholinesterase. mdpi.com

Azepane Ring Bioisosteres: The azepane ring can be replaced by other cyclic amines, such as piperidine (B6355638) or pyrrolidine. This modification alters the ring size, conformation, and basicity, which can fine-tune the compound's fit within a target's binding site and adjust its pharmacokinetic profile.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | 1,3,4-Thiadiazole | Modulates electronic properties and potential for new interactions while maintaining a similar core structure. | mdpi.com |

| 1,2,4-Oxadiazole | Ester or Amide | The oxadiazole itself is a bioisostere for these groups, providing enhanced metabolic stability. | nih.govresearchgate.net |

| Azepane | Piperidine (6-membered ring) | Reduces ring flexibility and alters the spatial orientation of the oxadiazole moiety. | researchgate.net |

| Azepane | Pyrrolidine (5-membered ring) | Further restricts conformation and changes the pKa of the nitrogen atom. | researchgate.net |

Exploration of Mechanisms of Action at the Molecular Level

Understanding the molecular mechanism of action is crucial for the rational development of drug candidates. For derivatives of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, this involves identifying their direct molecular targets, such as enzymes and receptors, and elucidating the downstream effects on cellular pathways.

Interaction with Enzymes and Receptors

The 1,2,4-oxadiazole scaffold has been incorporated into molecules that interact with a wide range of enzymes and receptors. The specific target is highly dependent on the nature of the substituents attached to the heterocyclic core.

Enzyme Inhibition: Derivatives of 1,2,4-oxadiazole and its isomers have been identified as inhibitors of various enzymes. For instance, different oxadiazole-containing compounds have shown inhibitory activity against monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and carbonic anhydrase. mdpi.comnih.govresearchgate.net

Receptor Binding: The 1,2,4-oxadiazole ring can be found in ligands for G-protein coupled receptors (GPCRs) and ion channels. For example, certain oxadiazole derivatives have been shown to bind to serotonin (B10506) receptors (5-HT1B/D), while others can modulate the function of AMPA receptors. nih.govnih.gov In a specific case, a 3,5-disubstituted-1,2,4-oxadiazole was found to target TIP47, a protein that binds to the insulin-like growth factor II receptor. nih.gov

| Derivative Class | Molecular Target | Reported Activity | Reference |

|---|---|---|---|

| 1H-Indazole-bearing 1,2,4-oxadiazoles | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition (IC50 = 52 nM for lead compound). | nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | TIP47 (IGF-II Receptor Binding Protein) | Identified as the molecular target via a photoaffinity agent. | nih.gov |

| General 1,2,4-oxadiazoles | 5-Hydroxytryptamine (Serotonin) 1B/D Receptors | The ring is known to bind to these receptors. | nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (bioisostere) | Acetylcholinesterase (AChE) | Moderate inhibition (IC50 = 12.8–99.2 µM). | mdpi.com |

| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (isomer) | Carbonic Anhydrase II | Identified as a selective inhibitor. | researchgate.netrrpharmacology.ru |

Modulation of Cellular Pathways

By interacting with specific enzymes or receptors, 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole derivatives can modulate various intracellular signaling and metabolic pathways.

Induction of Apoptosis: A significant mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Research has identified 3-aryl-5-aryl-1,2,4-oxadiazole derivatives that act as potent inducers of apoptosis. nih.govresearchgate.net One such compound was shown to arrest cancer cells in the G1 phase of the cell cycle before triggering apoptosis. nih.gov

Modulation of Gene Transcription: Some heterocyclic compounds can exert their effects by interfering with the machinery of gene expression. For example, certain 1,3,4-oxadiazole (B1194373) derivatives have been found to inhibit HIV-1 Tat-mediated viral transcription, possibly by affecting the epigenetic modulation of the viral promoter. researchgate.net This highlights the potential for oxadiazole-based compounds to target pathways involved in transcription.

Interference with Metabolic Pathways: Viruses and cancer cells often reprogram host cell metabolism to support their rapid proliferation. nih.gov This includes pathways for glucose, lipid, and nucleotide metabolism. Compounds that interfere with these modulated pathways can have therapeutic effects. The versatility of the oxadiazole scaffold suggests that its derivatives could be designed to target key enzymes within these essential cellular pathways.

Based on a comprehensive search of available scientific literature, there is no specific research data published regarding the medicinal chemistry and pharmacological activities of the compound "3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole" that would allow for the generation of the requested article. The detailed outline provided requires specific findings on molecular targets and a range of in vitro pharmacological activities, none of which are documented for this particular molecule in accessible scientific databases and journals.

Therefore, it is not possible to provide an article that adheres to the specified structure and content requirements, as no research findings exist to populate the following sections for this specific compound:

Pharmacological Activities of 1,2,4-Oxadiazole Derivatives in In Vitro Models

Other Biological Activities

While the broader class of 1,2,4-oxadiazole derivatives has been extensively studied for these properties, the strict focus on "3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole" cannot be met due to the absence of dedicated research on this molecule.

Drug Design Principles Applied to 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole Scaffolds

The application of established drug design principles is crucial for the development of novel therapeutic agents. These principles guide the modification of chemical structures to enhance efficacy, selectivity, and pharmacokinetic properties.

Rational drug design involves the deliberate and targeted design or modification of a chemical entity to achieve a desired biological effect. This approach relies on a thorough understanding of the biological target, such as an enzyme or receptor, and how a ligand interacts with it at the molecular level.

Currently, there is a lack of specific published studies detailing the application of rational drug design approaches to the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole scaffold. Such research would typically involve computational modeling and molecular docking studies to predict the binding affinity and mode of interaction of this specific compound with a particular biological target.

Fragment-based drug discovery (FBDD) is a technique used for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining these fragments to produce a lead with a higher affinity.

There are no specific examples in the scientific literature of fragment-based drug discovery strategies being applied to the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole scaffold. An FBDD campaign for this scaffold would involve screening a library of chemical fragments to identify those that bind to a target of interest, followed by the subsequent elaboration of these fragments to incorporate the azepanyl-methyl-oxadiazole core.

Lead optimization is the process by which a drug candidate is designed after an initial lead compound has been identified. This process involves modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic parameters. Derivatization is a key strategy used in lead optimization, where the core scaffold is functionalized with various substituents.

While lead optimization and derivatization are common strategies in medicinal chemistry for the 1,2,4-oxadiazole class of compounds, there is no specific, publicly available research detailing these processes for 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole. A hypothetical lead optimization program for this compound would involve the synthesis and biological evaluation of a series of derivatives, as outlined in the table below.

Table 1: Hypothetical Derivatization of the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole Scaffold for Lead Optimization

| Position of Modification | Type of Modification | Rationale |

| Azepane Ring | Substitution on the nitrogen atom | To explore interactions with the solvent-exposed region of the binding pocket and improve pharmacokinetic properties. |

| Azepane Ring | Introduction of stereochemistry | To investigate enantiomeric or diastereomeric selectivity and improve binding affinity. |

| Methyl Group | Replacement with other alkyl or aryl groups | To probe for additional hydrophobic interactions within the binding site. |

| Oxadiazole Ring | Isosteric replacement | To modulate the electronic properties and metabolic stability of the compound. |

Advanced Applications and Future Directions in 3 Azepan 2 Yl 5 Methyl 1,2,4 Oxadiazole Research

Development of Novel 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole Analogues with Tuned Pharmacological Profiles

The strategic modification of the 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole structure is a key area of research aimed at creating analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. The core principle involves systematic structure-activity relationship (SAR) investigations, where altering substituents on the azepane and oxadiazole rings can fine-tune the compound's interaction with biological targets.

A significant breakthrough in this area has been the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of cannabinoid receptor 2 (CB2) agonists. nih.gov Targeting the CB2 receptor is a promising strategy for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. nih.gov Although the core is an azepan-2-one (B1668282) substituted at the 4-position, the SAR findings from this series provide critical insights applicable to 2-substituted azepane analogues.

Systematic investigations led to the identification of compound 25r , which demonstrated high potency and selectivity for the CB2 receptor. nih.gov This compound showed an EC50 of 21.0 nM for the CB2 receptor, with over 1428-fold selectivity against the CB1 receptor, and exhibited significant analgesic effects in rodent models of inflammatory pain. nih.gov The development of this series highlights how modifications to the substituents on the oxadiazole ring and the azepane lactam nitrogen can dramatically influence pharmacological activity.

Table 1: Pharmacological Profile of Selected 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Analogues

| Compound | R¹ Substituent | R² Substituent | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) |

|---|---|---|---|---|

| 25a | 2-Fluorophenyl | H | 120 | 85 |

| 25j | 2-Chlorophenyl | H | 240 | 79 |

| 25o | 2-Trifluoromethylphenyl | H | 49 | 86 |

| 25r | 2,6-Difluorophenyl | H | 21 | 87 |

This table is adapted from research on CB2 receptor agonists and illustrates the effect of substituent changes on pharmacological activity. The data pertains to 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, which are structural analogues of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole. nih.gov

Integration with Other Heterocyclic Systems for Hybrid Molecules

A promising strategy in drug discovery is the creation of hybrid molecules, which involves combining the 1,2,4-oxadiazole (B8745197) scaffold with other heterocyclic systems. This approach aims to develop multifunctional molecules that can interact with multiple biological targets or enhance the pharmacological properties of the parent compound. nih.gov The 1,2,4-oxadiazole ring serves as a versatile linker or a key pharmacophoric element in these complex structures.

Several studies have successfully synthesized and evaluated hybrid molecules incorporating the 1,2,4-oxadiazole nucleus. These examples demonstrate the chemical feasibility and therapeutic potential of this approach.

Table 2: Examples of Hybrid Molecules Incorporating the 1,2,4-Oxadiazole Ring

| Hybrid Structure | Integrated Heterocycle(s) | Potential Therapeutic Target/Activity | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole-Benzimidazole | Benzimidazole (B57391) | Anticancer | nih.govnih.gov |

| 1,2,4-Oxadiazole-Quinoline | Quinoline | Anti-Tuberculosis | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole | 1,3,4-Oxadiazole (B1194373) | Anticancer (Tubulin Binding) | nih.gov |

| Imidazole-1,3,4-Oxadiazole-1,2,4-Oxadiazole | Imidazole (B134444), 1,3,4-Oxadiazole | Anticancer (EGFR Inhibitor) | rsc.org |

| 1,2,4-Oxadiazole-Piperazine | Piperazine | General Biological Studies | researchgate.netscilit.com |

For instance, a novel series of compounds featuring a 1,2,4-oxadiazole ring linked to both an imidazole and a 1,3,4-oxadiazole was designed to target the epidermal growth factor receptor (EGFR), a key protein in cell cycle regulation. rsc.org Similarly, hybrids linking 1,2,4-oxadiazole with benzimidazole have shown potential as anticancer agents. nih.gov The synthesis of these complex molecules showcases the adaptability of the oxadiazole core in creating diverse chemical entities for therapeutic exploration.

Challenges and Opportunities in Oxadiazole-Based Drug Discovery and Development

Despite the significant potential of 1,2,4-oxadiazole derivatives, their journey from laboratory synthesis to clinical application is met with several challenges and opportunities.

Challenges:

Synthetic Complexity: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be challenging, often involving multi-step processes, long reaction times, and the use of toxic solvents. nih.gov Achieving high yields and simplifying purification protocols remain significant hurdles. nih.gov

Limited Substrate Scope: The presence of certain functional groups, such as primary amines (-NH₂) or hydroxyls (-OH), on the starting materials can interfere with the cyclization reaction, limiting the structural diversity of the achievable analogues. nih.gov

Pharmacokinetic Profile: Like many small molecules, oxadiazole derivatives can face issues with poor ADME (absorption, distribution, metabolism, and excretion) profiles, lack of specificity, or a low therapeutic index, which are common challenges in anticancer drug discovery. nih.gov

Opportunities:

Privileged Scaffold: The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry. Its ability to act as a bioisosteric replacement for ester and amide groups provides a powerful tool for improving metabolic stability and enhancing interactions with biological targets. nih.govnih.govchim.it

Broad Spectrum of Activity: The vast range of biological activities associated with the 1,2,4-oxadiazole nucleus—including anticancer, anti-inflammatory, antiviral, and analgesic properties—presents numerous opportunities for developing novel therapeutics across different disease areas. nih.govnih.gov

Green Chemistry: There is a growing opportunity to develop more efficient, one-pot, and environmentally friendly ("green") synthetic methods. nih.gov Innovations such as using visible light photoredox catalysts are being explored to overcome the limitations of traditional synthetic routes. nih.gov

Multi-Target Drug Design: The development of hybrid molecules that incorporate the oxadiazole ring offers a pathway to create multi-target agents. researchgate.net Such compounds could potentially enhance therapeutic efficacy or improve safety profiles, representing a significant opportunity in treating complex diseases. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclization reactions using nitrile oxides and amidoximes. For example, europium(III) nitrate acts as a Lewis acid catalyst in one-pot syntheses of analogous 1,2,4-oxadiazoles, achieving moderate yields under reflux conditions in acetonitrile . Optimization involves adjusting solvent polarity, catalyst loading (e.g., 10 mol% Eu(NO₃)₃), and reaction time (typically 6–12 hours). Monitoring via TLC or HPLC is critical to identify intermediates like open-chain adducts, which may require purification by column chromatography .

Q. How can structural characterization of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole be performed to confirm regiochemistry?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination . For rapid analysis, employ ¹H/¹³C NMR to identify diagnostic signals: the oxadiazole C-5 methyl group typically resonates at δ 2.4–2.6 ppm, while azepane protons show complex splitting (δ 1.5–3.0 ppm). IR spectroscopy can confirm the oxadiazole ring via C=N stretches (~1600 cm⁻¹) and N–O vibrations (~950 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields for 5-substituted 1,2,4-oxadiazoles under basic conditions?

- Answer : Discrepancies in yields (e.g., 9–54% for acetylenic derivatives) often stem from competing side reactions like oligomerization. Mitigation involves:

- Low-temperature protocols : Using NaNH₂ in liquid ammonia at –70°C to suppress side reactions .

- Steric shielding : Introducing electron-withdrawing groups (e.g., para-bromophenyl) to stabilize intermediates .

- Computational guidance : DFT calculations predict transition-state energies to optimize base strength and reaction pathways .

Q. How can superelectrophilic activation be leveraged to functionalize 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole?

- Answer : Triflic acid (TfOH) activates the oxadiazole’s electron-deficient ring, enabling regioselective C–H functionalization. For example, reactions with arenes at room temperature yield diarylethenyl derivatives via vinyl triflate intermediates . Key parameters:

- Acid concentration : Neat TfOH ensures sufficient protonation of the oxadiazole ring.

- Solvent-free conditions : Prevent quenching of reactive electrophilic intermediates .

Q. What computational models predict the biological activity of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like P-glycoprotein or calcium channels. Focus on:

- Lipophilicity : LogP values (~2.18) influence membrane permeability .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR studies .

- ADMET profiling : Use QSAR models to predict toxicity and metabolic stability .

Methodological Considerations

Q. How should hygroscopic intermediates (e.g., chloromethyl-oxadiazoles) be handled during synthesis?

- Answer : Use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques under inert gas. For stabilization:

- Additives : Molecular sieves (3Å) or trimethylsilyl chloride to scavenge moisture .

- Low-temperature storage : –20°C in sealed, argon-flushed vials .

Q. What analytical techniques differentiate 1,2,4-oxadiazole isomers from 1,3,4-oxadiazoles?

- Answer :

- Mass spectrometry : Characteristic fragmentation patterns (e.g., loss of NO• for 1,2,4-oxadiazoles).

- ¹⁵N NMR : Distinct nitrogen chemical shifts due to ring-position differences .

Safety and Compliance

Q. What safety protocols are essential when handling azepane-containing oxadiazoles?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.